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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4-carbonitrile

Cat. No.: B056163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. Due to the limited availability of published spectroscopic data for this

specific molecule, this document presents data for a closely related analogue, 4-Amino-6-(4-

methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, to provide valuable comparative insights.

Predicted data for the target compound is also included based on established spectroscopic

principles.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the analogue

compound and the predicted data for 5-Methoxypyrimidine-4-carbonitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-

5-pyrimidine-carbonitrile
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¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (75 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

3.85 (s, 3H, OCH₃) 55.90 (OCH₃)

7.11-8.39 (m, 11H, Ar-H and NH₂) 83.82 (C5)

114.37

117.27 (CN)

128.84

128.96

129.16

130.88

131.95

137.12

162.03

164.26

165.24

167.67

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 2: Predicted NMR Data for 5-Methoxypyrimidine-4-carbonitrile
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Predicted ¹H NMR Predicted ¹³C NMR

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

~4.0 (s, 3H, OCH₃) ~56.0 (OCH₃)

~8.8 (s, 1H, Pyrimidine H2) ~95.0 (C4)

~9.0 (s, 1H, Pyrimidine H6) ~115.0 (CN)

~160.0 (C5)

~162.0 (C2)

~165.0 (C6)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 4-Amino-6-(4-methoxyphenyl)-2-

phenyl-5-pyrimidine-carbonitrile

Spectroscopy Type Key Absorptions / Fragments

IR (KBr, cm⁻¹)
3479, 3354 (NH₂), 2212 (CN), 1641, 1617

(C=N), 1542 (Ar)

Mass Spec (m/z)

302 (M⁺, 100%), 258 (32%), 199 (75%), 169

(15%), 129 (18%), 104 (35%), 77 (25%), 45

(22%)

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 4: Predicted IR and Mass Spectrometry Data for 5-Methoxypyrimidine-4-carbonitrile

Spectroscopy Type Predicted Key Absorptions / Fragments

IR (cm⁻¹)
~2220-2240 (CN), ~1550-1650 (C=N, C=C),

~1000-1300 (C-O)

Mass Spec (m/z)
~135 (M⁺), fragments corresponding to loss of

CH₃, OCH₃, CN
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data,

based on common practices reported in the synthesis of pyrimidine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The

sample is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-d₆

(DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid

samples are prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded

in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often with an ionization potential of 70

eV. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion and major

fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like 5-Methoxypyrimidine-4-carbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in Tables 1 and 3 are for the analogue

compound 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, as directly

reported data for 5-Methoxypyrimidine-4-carbonitrile is not readily available in the searched

literature. The data in Tables 2 and 4 are predicted values and should be confirmed by

experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b056163#spectroscopic-data-for-5-
methoxypyrimidine-4-carbonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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